2',5'-Dideoxy-5-iodouridine
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Overview
Description
2’,5’-Dideoxy-5-iodouridine is a modified nucleoside analog with significant antiviral and anticancer properties. This compound is structurally related to uridine, a nucleoside component of RNA, but with modifications that enhance its biological activity. It is primarily used in scientific research for its ability to inhibit DNA synthesis, making it a valuable tool in the study of viral replication and cancer cell growth .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’,5’-Dideoxy-5-iodouridine typically involves the iodination of a deoxyuridine derivative. One common method includes the reaction of 2’,5’-dideoxyadenosine with 5-iodo-2-deoxyuridine in the presence of a strong base such as sodium hydride. This reaction yields a high-purity product suitable for further applications .
Industrial Production Methods: While specific industrial production methods for 2’,5’-Dideoxy-5-iodouridine are not extensively documented, the general approach involves large-scale iodination reactions under controlled conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 2’,5’-Dideoxy-5-iodouridine undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: These reactions can modify the nucleoside’s structure, potentially altering its biological activity.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as thiols or amines.
Oxidation Reactions: Often use oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Commonly employ reducing agents such as sodium borohydride.
Major Products Formed: The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different biological activities .
Scientific Research Applications
2’,5’-Dideoxy-5-iodouridine has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action of 2’,5’-Dideoxy-5-iodouridine involves its incorporation into viral DNA, where it acts as a chain terminator. By substituting for thymidine, it inhibits the function of viral DNA polymerases, leading to the production of faulty DNA that cannot replicate or infect host cells. This mechanism is similar to that of other nucleoside analogs used in antiviral therapies .
Comparison with Similar Compounds
- 2’,3’-Dideoxy-5-iodouridine
- 5-Iodo-2’-deoxyuridine
- Idoxuridine
Comparison: While all these compounds share structural similarities and antiviral properties, 2’,5’-Dideoxy-5-iodouridine is unique in its specific modifications that enhance its ability to inhibit DNA synthesis. For instance, 2’,3’-Dideoxy-5-iodouridine is commonly used in antiviral and anticancer studies, but 2’,5’-Dideoxy-5-iodouridine has shown higher efficacy in certain applications due to its unique structure .
Properties
CAS No. |
58510-67-1 |
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Molecular Formula |
C9H11IN2O4 |
Molecular Weight |
338.10 g/mol |
IUPAC Name |
1-[(2R,4S,5R)-4-hydroxy-5-methyloxolan-2-yl]-5-iodopyrimidine-2,4-dione |
InChI |
InChI=1S/C9H11IN2O4/c1-4-6(13)2-7(16-4)12-3-5(10)8(14)11-9(12)15/h3-4,6-7,13H,2H2,1H3,(H,11,14,15)/t4-,6+,7-/m1/s1 |
InChI Key |
GUVUYJRNOZXTJV-PRMYIZFSSA-N |
Isomeric SMILES |
C[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)I)O |
Canonical SMILES |
CC1C(CC(O1)N2C=C(C(=O)NC2=O)I)O |
Origin of Product |
United States |
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